(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
Overview
Description
“(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate” is a chemical compound with the CAS number 186663-83-2 . The Fmoc in its name represents 9-fluorenylmethoxycarbonyl, a chemical group used to protect amines in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C18H18BrNO2 . It consists of a fluorenyl group (a type of aromatic hydrocarbon), a carbamate group (which includes an amine and a carbonyl), and a bromopropyl group (a three-carbon chain with a bromine atom) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 360.24500 . It has a density of 1.38g/cm3, a boiling point of 506.4ºC at 760 mmHg, and a melting point of 99-105ºC . Its exact mass is 359.05200, and it has a LogP value of 4.70100, indicating its relative lipophilicity .Scientific Research Applications
Molecular Structures and Crystallography
- The compound exhibits unique torsion angles different from typical values in Fmoc-protected amino acids, contributing to the study of crystal structures and molecular interactions, as evidenced in compounds like fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate (Yamada, Hashizume, & Shimizu, 2008).
Chemical Synthesis and Reactivity
- It is used as a reagent to introduce protective groups in amine compounds, indicating its utility in synthetic chemistry for modifying or protecting functional groups during compound synthesis (Mora, 2003).
Sensing and Detection Applications
- Derivatives of the compound are explored for environmental protection, biosensing, and toxin detection in food, showcasing their potential as components in fluorescent chemosensors. Novel polyaniline derivatives exhibit excellent fluorescence properties in detecting acids, amines, and in gas-phase fluorescence detection (Qian, Zhang, Liu, & Xia, 2019).
Material Science and Photophysics
- The compound is integral in synthesizing materials with specific photophysical properties, like star-burst carbazol derivatives, which exhibit blue fluorescence and can serve as efficient hole transport materials in electronic devices (Xi-cun, 2010).
Environmental and Biological Studies
- Derivatives of the compound are used in biotransformation studies by biphenyl-utilizing bacteria, providing insights into environmental biodegradation processes and the formation of novel metabolites (Waldau, Methling, Mikolasch, & Schauer, 2009).
Mechanism of Action
Target of Action
The primary target of “(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate”, also known as “3-(Fmoc-amino)propyl bromide”, is the amine group of various aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . The compound is used as a protecting group for these amines during peptide synthesis .
Mode of Action
The compound acts by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Pharmacokinetics
It’s important to note that the compound has a molecular weight of 36025 , and it’s solid at room temperature . These properties may influence its absorption, distribution, metabolism, and ex
Future Directions
Biochemical Analysis
Biochemical Properties
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This interaction is crucial for studying enzyme kinetics and understanding the mechanisms of enzyme inhibition. Additionally, this compound can form covalent bonds with specific amino acid residues in proteins, leading to alterations in protein structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo hydrolysis and other chemical reactions, leading to the formation of degradation products . These degradation products can have different biological activities, which may affect the overall outcome of experiments. Therefore, it is essential to consider the temporal effects of this compound when designing and interpreting biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers a significant biological response . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its biological activity . Understanding the transport and distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is essential for understanding its role in cellular processes and its potential as a therapeutic agent.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHEIFHCNVXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584956 | |
Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186663-83-2 | |
Record name | 9H-Fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186663-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.